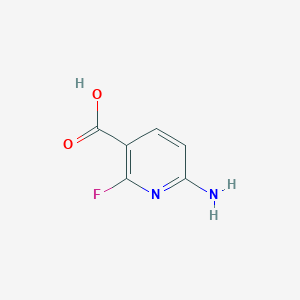

6-Amino-2-fluoronicotinic acid

Description

BenchChem offers high-quality 6-Amino-2-fluoronicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-2-fluoronicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKWNZIHQRGLST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-2-fluoronicotinic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Amino-2-fluoronicotinic acid, a promising yet under-documented heterocyclic building block for drug discovery and development. Despite the scarcity of direct literature, this document constructs a robust scientific profile of the molecule by proposing plausible synthetic routes, predicting its physicochemical and spectroscopic properties based on analogous compounds, and exploring its potential applications in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel fluorinated pyridine scaffolds.

Introduction: The Potential of a Novel Fluorinated Aminopyridine

6-Amino-2-fluoronicotinic acid is a trifunctional pyridine derivative featuring an amino group, a fluorine atom, and a carboxylic acid moiety. This unique combination of functional groups makes it an intriguing candidate for the synthesis of novel bioactive molecules. The pyridine core is a common motif in pharmaceuticals, and the strategic placement of amino and fluoro substituents can significantly influence a compound's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability.

The introduction of a fluorine atom can modulate the pKa of the amino and carboxylic acid groups, enhance binding affinity to biological targets, and block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The amino group provides a key site for further functionalization, allowing for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

This guide aims to bridge the current knowledge gap by providing a detailed theoretical framework for the synthesis and characterization of 6-Amino-2-fluoronicotinic acid, thereby enabling its exploration in drug discovery programs.

Proposed Synthetic Strategies

Given the lack of a standardized, published synthesis for 6-Amino-2-fluoronicotinic acid, we propose two plausible synthetic pathways based on established organic chemistry principles and reactions reported for similar structures.

Strategy A: Amination of a 2-Fluoronicotinic Acid Precursor

This strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-fluoronicotinic acid derivative. The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group.

Experimental Protocol:

Step 1: Synthesis of 2-Fluoronicotinic Acid. This can be achieved from 2-chloronicotinic acid via a halogen exchange (Halex) reaction or from 2-aminonicotinic acid via the Balz-Schiemann reaction.

Step 2: Protection of the Carboxylic Acid. The carboxylic acid group of 2-fluoronicotinic acid should be protected, for instance, as a methyl or ethyl ester, to prevent unwanted side reactions during the subsequent amination step.

Step 3: Nucleophilic Aromatic Substitution with an Amino Group Surrogate. The protected 2-fluoronicotinate can then be subjected to amination. A common method is the reaction with a protected ammonia equivalent, such as an N-alkoxycarbonylamine, followed by deprotection. Alternatively, direct amination using ammonia under pressure and elevated temperature could be explored. A more modern approach would be to use a transition-metal-catalyzed amination, such as the Buchwald-Hartwig amination, with a suitable ammonia surrogate.

Step 4: Deprotection of the Carboxylic Acid. The final step involves the hydrolysis of the ester group to yield 6-Amino-2-fluoronicotinic acid.

Caption: Proposed Synthetic Pathway B for 6-Amino-2-fluoronicotinic acid.

Predicted Physicochemical and Spectroscopic Properties

The following properties for 6-Amino-2-fluoronicotinic acid are predicted based on the known properties of structurally related compounds such as 6-fluoronicotinic acid, 6-aminonicotinic acid, and other aminofluoropyridines.

| Property | Predicted Value | Justification |

| Molecular Formula | C₆H₅FN₂O₂ | - |

| Molecular Weight | 156.12 g/mol | - |

| Appearance | White to off-white solid | Similar to related aminonicotinic acids. |

| Melting Point | >200 °C (with decomposition) | The presence of both acidic and basic groups suggests strong intermolecular hydrogen bonding, leading to a high melting point. For comparison, 6-aminonicotinic acid has a high melting point. |

| Solubility | Sparingly soluble in water and common organic solvents. Soluble in acidic and basic aqueous solutions. | The zwitterionic nature at neutral pH would limit solubility in non-polar solvents. Salt formation in acidic or basic media will enhance solubility. [1] |

| pKa | Carboxylic acid: ~3-4; Amino group: ~2-3 | The electron-withdrawing fluorine atom and the pyridine nitrogen will lower the pKa of the carboxylic acid compared to benzoic acid. The pKa of the amino group will also be lowered due to the electron-withdrawing nature of the ring and the fluorine. |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons in the pyridine ring. The chemical shifts will be influenced by the electronic effects of the three substituents. The proton at the 5-position is expected to be a doublet of doublets, coupled to the proton at the 4-position and the fluorine at the 2-position. The proton at the 4-position would likely be a doublet coupled to the proton at the 5-position. The amino and carboxylic acid protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the pyridine ring carbons and the carboxylic acid carbon. The carbon bearing the fluorine (C2) will show a large one-bond C-F coupling constant. The chemical shifts of the ring carbons will be influenced by the electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely coupled to the proton at the 5-position.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (~3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (~2500-3300 cm⁻¹, broad), the C=O stretching of the carboxylic acid (~1700 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 156.

Potential Applications in Drug Discovery and Development

The unique structural features of 6-Amino-2-fluoronicotinic acid make it a versatile building block with several potential applications in medicinal chemistry.

Scaffold for Novel Bioactive Compounds

The presence of three distinct functional groups allows for selective modification at each position, enabling the synthesis of diverse libraries of compounds for screening against various biological targets. The amino group can be acylated, alkylated, or used in coupling reactions, while the carboxylic acid can be converted to amides, esters, or other bioisosteres.

Caption: Potential derivatization of 6-Amino-2-fluoronicotinic acid for drug discovery.

Bioisostere in Drug Design

The aminonicotinic acid scaffold itself can act as a bioisostere for other functional groups in known drug molecules. For instance, it could replace a substituted aminobenzoic acid moiety to improve pharmacokinetic properties or to explore new intellectual property. The fluorine atom further enhances its utility as a bioisostere by mimicking a hydrogen atom in size while altering electronic properties.

Precursor for PET Radiotracers

Fluorine-18 is a widely used positron-emitting radionuclide for Positron Emission Tomography (PET) imaging. The synthesis of 6-Amino-2-[¹⁸F]fluoronicotinic acid could provide a valuable precursor for the development of novel PET radiotracers. The amino and carboxylic acid groups offer convenient handles for conjugation to targeting vectors such as peptides, antibodies, or small molecules, enabling the imaging of specific biological processes in vivo.

Safety and Handling

While specific toxicity data for 6-Amino-2-fluoronicotinic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related aminopyridines and fluorinated compounds, it may be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

6-Amino-2-fluoronicotinic acid represents a promising, albeit underexplored, building block for medicinal chemistry. This technical guide has outlined plausible synthetic routes to access this molecule and has provided a detailed prediction of its key physicochemical and spectroscopic properties. The unique combination of a fluorinated pyridine core with amino and carboxylic acid functionalities suggests significant potential for its application in the development of novel therapeutics and diagnostic agents. Further experimental validation of the proposed synthetic pathways and a thorough investigation of the biological activities of its derivatives are warranted to fully unlock the potential of this intriguing molecule.

References

- PubChem. 6-Amino-2-fluoronicotinic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20501993]

- BOC Sciences. Methyl 6-Amino-2-fluoronicotinate. [URL: https://www.bocsci.

- Ossila. 6-Fluoronicotinic acid | CAS 403-45-2. [URL: https://www.ossila.com/products/6-fluoronicotinic-acid]

- ChemicalBook. 6-Fluoronicotinic acid | 403-45-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4748378.htm]

- PubChem. 6-Fluoronicotinic Acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Fluoronicotinic-acid]

- PubMed. Applications of fluorine-containing amino acids for drug design. [URL: https://pubmed.ncbi.nlm.nih.gov/31740056/]

- ACS Publications. One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. [URL: https://pubs.acs.org/doi/10.1021/jm9015813]

- NIH National Library of Medicine. Rapid cleavage of 6-[18F]fluoronicotinic acid prosthetic group governs BT12 glioblastoma xenograft uptake: implications for radiolabeling design of biomolecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8263539/]

- ChemicalBook. 6-Fluoronicotinic acid(403-45-2) 1H NMR spectrum. [URL: https://www.chemicalbook.com/Spectrum_403-45-2_1HNMR.htm]

- PubChem. 6-Aminonicotinic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Aminonicotinic-acid]

- Chemistry LibreTexts. Synthesis of Amino Acids. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/26%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/26.04%3A_Synthesis_of_Amino_Acids]

- NIH National Library of Medicine. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4075990/]

- RSC Publishing. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc05914a]

- ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [URL: https://www.researchgate.net/publication/327978255_Synthesis_of_Aminopyridines_from_2-Fluoropyridine_and_Lithium_Amides]

- RSC Publishing. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob02162a]

- ChemicalBook. 2-Aminonicotinic acid(5345-47-1)IR1. [URL: https://www.chemicalbook.com/Spectrum_5345-47-1_IR1.htm]

- PubChem. 2-Aminonicotinic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminonicotinic-acid]

- NIH National Library of Medicine. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7589851/]

- NIH National Library of Medicine. A mild, catalyst-free synthesis of 2-aminopyridines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2752199/]

- NIH National Library of Medicine. The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3150220/]

- PubMed. Medicinal Chemistry of Aminocyclitols. [URL: https://pubmed.ncbi.nlm.nih.gov/15544561/]

- Benchchem. Application Notes and Protocols: Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives. [URL: https://www.benchchem.

- ChemicalBook. 2-Amino-6-fluoropyridine synthesis. [URL: https://www.chemicalbook.com/synthesis/1597-32-6.htm]

- RSC Publishing. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cp/c9cp03522a]

- RSC Publishing. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06920a]

- NIH National Library of Medicine. Fluorinated building blocks in drug design: new pathways and targets. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945484/]

- NIH National Library of Medicine. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8699411/]

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [URL: https://www.mdpi.com/1422-8599/20/3/22]

- TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [URL: https://www.tsijournals.

- PubMed. Synthesis of Some 2-aminonicotinic Acid Derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/1179040/]

- Chemistry LibreTexts. 9.1: Properties of Carboxylic Acids and Amines. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_1403%3A_General_Chemistry_for_Health_Sciences/09%3A_Carboxylic_Acids_and_Amines/9.01%3A_Properties_of_Carboxylic_Acids_and_Amines]

- PubMed. Aminophosphonic acids and derivatives. Synthesis and biological applications. [URL: https://pubmed.ncbi.nlm.nih.gov/20214568/]

- ChemScene. 2-Amino-5-fluoropyridine-3-carboxylic acid. [URL: https://www.chemscene.com/products/2-Amino-5-fluoropyridine-3-carboxylic-acid_1196154-03-6.html]

- PubMed. Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/15544560/]

- MSU chemistry. Derivatives of Carboxylic Acids. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/crbxderv.htm]

Sources

An In-Depth Technical Guide to 6-Amino-2-fluoronicotinic Acid: Synthesis, Applications, and Commercial Sourcing

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacological profiles of drug candidates. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Within this context, fluorinated heterocyclic compounds have emerged as particularly valuable building blocks.

This guide provides a comprehensive technical overview of 6-Amino-2-fluoronicotinic acid, a key pyridine-based intermediate. Its trifunctional nature, featuring a carboxylic acid, an amino group, and a fluorine atom, makes it a versatile and highly sought-after precursor for the synthesis of complex active pharmaceutical ingredients (APIs). We will delve into its chemical properties, explore a modern synthetic route, detail its critical applications in drug discovery, provide a practical experimental protocol for its derivatization, and list reliable commercial suppliers.

Core Properties of 6-Amino-2-fluoronicotinic Acid

A precise understanding of the physicochemical properties of a starting material is foundational to its successful application in multi-step synthesis. The key identifiers and properties of 6-Amino-2-fluoronicotinic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1393584-80-9 | [1][2][3][4] |

| Molecular Formula | C₆H₅FN₂O₂ | [2][5] |

| Molecular Weight | 156.12 g/mol | N/A |

| IUPAC Name | 6-amino-2-fluoropyridine-3-carboxylic acid | [5] |

| Appearance | Typically a solid powder | N/A |

| Purity | ≥95% (Varies by supplier) | [2] |

A Modern Synthetic Approach

While multiple synthetic routes to fluoronicotinic acid derivatives exist, many traditional methods rely on harsh oxidizing agents like potassium permanganate, which suffer from low yields and produce significant heavy metal waste. A more modern and industrially scalable approach leverages a Grignard exchange reaction followed by fluorination, which is more environmentally benign and offers better control.[6][7]

The depicted pathway begins with 2,5-dibromopyridine. A selective Grignard exchange at the more reactive 5-position is performed using isopropyl magnesium chloride. This selectivity is crucial and avoids reaction at the 2-position, which is sterically hindered. The resulting Grignard reagent is then carboxylated to yield 6-bromonicotinic acid (or its ester). The final key step is a nucleophilic aromatic substitution (SNAr) reaction where the bromine is displaced by fluoride, followed by hydrolysis if an ester was formed, to yield the target molecule. The amino group can be introduced at various stages, often via nitration and subsequent reduction, or from an amino-precursor.

Caption: Optimized synthesis of 6-fluoronicotinic acid derivatives.

Applications in Research and Drug Development

The true value of 6-Amino-2-fluoronicotinic acid lies in its utility as a versatile building block for creating novel molecules with therapeutic potential.

Scaffolding for Bioactive Molecules

The compound serves as a molecular scaffold for synthesizing APIs.[8] The fluorine atom can enhance metabolic stability, while the carboxylic acid and amino groups provide convenient handles for further chemical modification, such as amide bond formation or N-alkylation. This allows for the systematic exploration of a chemical space to optimize drug-like properties. For example, derivatives of the related 6-fluoronicotinic acid have been investigated for treating pancreatic cancer.[8]

Radiotracers for Positron Emission Tomography (PET)

Fluorine-18 (¹⁸F) is a widely used radionuclide for PET imaging, a powerful diagnostic tool that visualizes metabolic processes in the body. 6-Fluoronicotinic acid derivatives are excellent precursors for creating ¹⁸F-labeled PET tracers.[8][9] The non-radioactive compound can be used to develop and optimize the synthesis and binding properties before introducing the short-half-life ¹⁸F isotope. These tracers are designed to bind to specific biological targets, such as receptors or enzymes, allowing for non-invasive monitoring of diseases like cancer.[10]

The general principle involves synthesizing a complex biomolecule (like a peptide or small molecule inhibitor) and conjugating it with a 6-[¹⁸F]fluoronicotinic acid "prosthetic group." This allows the biomolecule to be tracked in vivo.

Caption: Core applications of the title compound in drug discovery.

Experimental Protocol: Amide Coupling

One of the most common and critical reactions involving 6-Amino-2-fluoronicotinic acid is the formation of an amide bond by coupling its carboxylic acid group with a primary or secondary amine. This reaction is central to building larger, more complex molecules.[11][12]

Objective: To synthesize an amide derivative from 6-Amino-2-fluoronicotinic acid and a generic amine (R-NH₂).

Materials:

-

6-Amino-2-fluoronicotinic acid

-

Amine of interest (1.1 equivalents)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Amino-2-fluoronicotinic acid (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Causality: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate.

-

-

Addition of Base and Amine: Add the amine (1.1 eq.) followed by DIPEA (3.0 eq.) to the solution and stir for 5 minutes.

-

Causality: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid, forming a carboxylate. It also neutralizes the acidic byproducts formed during the reaction.[12]

-

-

Activation: In a separate vial, dissolve HATU (1.2 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

-

Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylate to form a reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine, leading to rapid amide bond formation with minimal side reactions or racemization.[12]

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Workup: a. Once the reaction is complete, dilute the mixture with DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the final pure amide.

Safety and Handling

The related compound, 6-Fluoronicotinic acid, is classified as an irritant.[13] It is prudent to handle 6-Amino-2-fluoronicotinic acid with similar precautions.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this chemical in a well-ventilated fume hood and consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Commercial Availability

6-Amino-2-fluoronicotinic acid is available from several reputable chemical suppliers that cater to the research and development sector. When sourcing this intermediate, verifying the purity and ensuring a reliable supply chain are paramount.

| Supplier | Notes |

| BLD Pharmatech | A supplier of research chemicals, including heterocyclic building blocks.[14] |

| Abovchem | Lists the compound with 95% purity.[2] |

| Arctom | Provides the compound with CAS number 1393584-80-9.[3] |

| Chemsigma | Lists the product with its corresponding CAS number.[4] |

| Parchem | A supplier of fine and specialty chemicals.[5] |

Conclusion

6-Amino-2-fluoronicotinic acid stands out as a high-value intermediate in pharmaceutical and medicinal chemistry. Its strategically positioned functional groups, combined with the beneficial effects of the fluorine atom, provide a robust platform for the synthesis of novel APIs and advanced diagnostic agents. A thorough understanding of its properties, synthetic pathways, and handling requirements, as detailed in this guide, is essential for researchers and scientists aiming to leverage this powerful building block in their drug discovery and development programs.

References

- 6-Amino-2-fluoronicotinic acid. [Source Name Redacted].

- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH.

- 6-amino-2-fluoronicotinic acid - CAS:1393584-80-9. Abovchem.

- CAS NO. 1393584-80-9 | 6-Amino-2-fluoronicotinic acid. Arctom.

- 6-Amino-2-fluoronicotinic acid (Cas 1804053-10-8). Parchem.

- 6-Amino-2-fluoronicotinic acid [1393584-80-9]. Chemsigma.

- BD229421[1196154-03-6]2-Amino-5-fluoronicotinic acid - Bulk Product Details. BLDpharm.

- Amide coupling reaction in medicinal chemistry.

- 6-Fluoronicotinic acid | CAS 403-45-2. Ossila.

- One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. PubMed.

- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

- 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid. Fluoromart.

- Process optimization for acid-amine coupling: a c

- How to synthesize 6-fluoronicotinic acid - FAQ. Guidechem.

- 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819. PubChem.

- Preparation method of 6-fluoronicotinic acid.

Sources

- 1. 6-Amino-2-fluoronicotinic acid - [nashpharmatech.com]

- 2. 6-amino-2-fluoronicotinic acid - CAS:1393584-80-9 - Abovchem [abovchem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 6-Amino-2-fluoronicotinic acid [1393584-80-9] | Chemsigma [chemsigma.com]

- 5. parchem.com [parchem.com]

- 6. Page loading... [guidechem.com]

- 7. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 8. ossila.com [ossila.com]

- 9. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]

- 10. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hepatochem.com [hepatochem.com]

- 12. growingscience.com [growingscience.com]

- 13. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. BLDpharm - Bulk Product Details [bldpharm.com]

Topic: 6-Amino-2-fluoronicotinic Acid: A Comprehensive Guide to Molecular Structure and Conformational Analysis

An In-depth Technical Guide for Drug Development Professionals

Abstract: 6-Amino-2-fluoronicotinic acid is a substituted pyridine derivative with significant potential as a scaffold in medicinal chemistry and drug discovery. The strategic placement of amino, fluoro, and carboxylic acid groups on the nicotinic acid framework can profoundly influence its physicochemical properties, receptor binding affinity, and metabolic stability. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design. This guide provides a comprehensive framework for elucidating the molecular structure and conformational landscape of 6-Amino-2-fluoronicotinic acid, integrating computational modeling with established experimental techniques. We present not only the methodologies but also the underlying scientific rationale, empowering researchers to apply these principles to novel small molecules.

Introduction: The Significance of Substituted Nicotinic Acids in Drug Discovery

Nicotinic acid (Vitamin B3) and its derivatives are fundamental building blocks in pharmaceutical development, known for their roles in treating metabolic disorders and serving as versatile scaffolds for creating active pharmaceutical ingredients (APIs).[1] The introduction of fluorine into drug candidates is a widely adopted strategy to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[2][3] Consequently, 6-Amino-2-fluoronicotinic acid emerges as a molecule of high interest, combining the bio-relevant nicotinic acid core with the modulating effects of both amino and fluoro substituents.

While extensive experimental data for this specific molecule is not yet widely published, its structural analogues, 6-aminonicotinic acid[4] and 6-fluoronicotinic acid[5], provide foundational knowledge. This guide outlines an integrated, multi-technique approach that researchers can employ to fully characterize the structural and conformational dynamics of 6-Amino-2-fluoronicotinic acid.

Integrated Workflow for Structural and Conformational Characterization

A robust characterization strategy does not rely on a single technique. Instead, it leverages the synergy between computational prediction and experimental validation. The workflow below illustrates the logical progression from theoretical modeling to definitive empirical analysis.

Caption: Integrated workflow for molecular structure and conformation analysis.

Molecular Structure Elucidation

The primary structure is defined by the covalent bonding and stereochemistry of the molecule. We will approach its determination through a combination of predictive modeling and definitive spectroscopic methods.

Computational Prediction with Density Functional Theory (DFT)

Expertise & Experience: Before committing resources to synthesis and experimentation, an in silico analysis provides a highly accurate prediction of the molecule's ground-state geometry. Density Functional Theory (DFT) is the method of choice for its excellent balance of computational cost and accuracy in describing electronic structure.[6] The B3LYP functional with a 6-31G(d) basis set is a robust starting point for organic molecules.

Protocol: DFT Geometry Optimization

-

Input Structure Generation: Draw the 2D structure of 6-Amino-2-fluoronicotinic acid or generate it from its SMILES string: C1=C(C(=O)O)C(=NC(=C1)F)N.

-

Software: Use a quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Calculation Setup:

-

Job Type: Geometry Optimization.

-

Method: DFT.

-

Functional: B3LYP.

-

Basis Set: 6-31G(d).

-

Solvation (Optional): To simulate solution-phase behavior, apply a solvent model like the Polarizable Continuum Model (PCM) using water or DMSO as the solvent.

-

-

Execution & Analysis: Run the calculation. The output will provide the lowest energy 3D coordinates, bond lengths, bond angles, and dihedral angles. This optimized structure serves as the foundation for all further analysis.

Spectroscopic Verification

Trustworthiness: Computational models must be validated by empirical data. Spectroscopic techniques provide a fingerprint of the molecule, confirming the presence of key functional groups and the connectivity of the atoms.

Data Summary: Predicted vs. Experimental Spectroscopic Data

| Technique | Functional Group/Atom | Predicted Shift/Frequency (Typical) | Expected Experimental Result |

| ¹H NMR | Aromatic Protons (C4-H, C5-H) | 6.5 - 8.5 ppm | Two distinct doublets or multiplets. |

| Carboxylic Acid Proton (-COOH) | 10 - 13 ppm | Broad singlet, exchangeable with D₂O. | |

| Amine Protons (-NH₂) | 4 - 6 ppm | Broad singlet, exchangeable with D₂O.[7] | |

| ¹³C NMR | Pyridine Carbons | 100 - 160 ppm | Six distinct signals. |

| Carboxylic Carbon (-COOH) | 165 - 185 ppm | One signal, typically downfield. | |

| ¹⁹F NMR | C2-F | -110 to -140 ppm (relative to CCl₃F) | A single resonance, potentially showing coupling to adjacent protons. |

| FT-IR | O-H stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) | A very broad absorption band. |

| N-H stretch (Amine) | 3300 - 3500 cm⁻¹ | Two sharp-to-medium bands.[8] | |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 cm⁻¹ | A strong, sharp absorption band. |

Definitive Determination by X-ray Crystallography

Authoritative Grounding: Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of a molecule.[9] It provides precise atomic coordinates, bond lengths, and angles, and reveals intermolecular interactions such as hydrogen bonding in the crystal lattice. While a structure for the title compound is not public, the methodology is well-established, and structures of related compounds like 2-aminopyridinium 6-chloronicotinate have been solved.[10]

Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of 6-Amino-2-fluoronicotinic acid suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step. Common methods include slow evaporation from a saturated solution, vapor diffusion, or cooling crystallization. A solvent screen (e.g., ethanol, methanol, acetonitrile, water) is essential.

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal motion.

-

Structure Solution & Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the calculated and observed diffraction data.

-

Analysis: The final refined structure provides a definitive model of the molecule in the solid state, including the precise conformation adopted in the crystal.

Conformational Landscape Analysis

For a molecule to interact with a biological target, it must adopt a specific three-dimensional shape or "conformation." The flexibility of 6-Amino-2-fluoronicotinic acid arises primarily from rotation around its single bonds.

Key Rotatable Bonds and Intramolecular Interactions

The conformational flexibility is dominated by two key dihedral angles:

-

τ₁ (C2-C3-C(O)-O): Rotation around the bond connecting the carboxylic acid group to the pyridine ring.

-

τ₂ (N-C6-C5-C4): Rotation of the amino group relative to the plane of the ring (though this often has a high barrier and the amine tends to be planar with the ring).

Intramolecular hydrogen bonding between the amino group (donor) and the carboxylic acid oxygen (acceptor), or between the pyridine nitrogen and the carboxylic acid proton, can significantly stabilize certain conformers and restrict rotation.

Caption: Key factors influencing the conformational landscape.

Computational Protocol: Potential Energy Surface (PES) Scan

Expertise & Experience: To map the conformational landscape, we perform a Potential Energy Surface (PES) scan. This involves systematically rotating a key dihedral angle (like τ₁) and calculating the energy at each step. The resulting plot of energy versus angle reveals the low-energy (stable) and high-energy (transitional) conformations.

Protocol: Relaxed PES Scan

-

Input Structure: Use the DFT-optimized ground state structure from section 3.1.

-

Software & Setup: In a quantum chemistry package, set up a "Scan" or "PES Scan" calculation.

-

Scan Coordinate: Define the dihedral angle to be scanned (e.g., C2-C3-C(O)-O).

-

Scan Parameters:

-

Start Angle: 0 degrees.

-

Stop Angle: 360 degrees.

-

Step Size: 10-15 degrees (a smaller step size increases accuracy but also computational time).

-

-

Method: Use the same DFT method (e.g., B3LYP/6-31G(d)) as the initial optimization. Importantly, this should be a "relaxed" scan, meaning all other parts of the molecule are allowed to re-optimize at each step.

-

Analysis: Plot the relative energy at each step against the dihedral angle. The minima in this plot correspond to the most stable conformers. The energy barriers between them dictate the ease of interconversion.

Conclusion

The molecular structure and conformational behavior of 6-Amino-2-fluoronicotinic acid are critical determinants of its potential as a drug discovery building block. This guide has detailed an authoritative, integrated strategy that combines the predictive power of computational chemistry with the definitive validation of experimental spectroscopy and crystallography. By following this workflow, researchers can build a comprehensive understanding of the molecule's three-dimensional properties, enabling more effective and rational design of novel therapeutics. This self-validating system of prediction and verification ensures a high degree of confidence in the final structural model, accelerating the drug development pipeline.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20501993, 6-Amino-2-fluoronicotinic acid. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 242819, 6-Fluoronicotinic acid. [Link]

-

Gualtieri, F. (2016). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 21(10), 1289. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18496, 6-Aminonicotinic acid. [Link]

-

O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

- Google Patents. (n.d.).

-

Indurthi, D. C., & Auerbach, A. (2023). Conformational dynamics of a nicotinic receptor neurotransmitter site. eLife, 12, e86200. [Link]

-

Wessmann, S. H., et al. (2012). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry, 55(17), 7911-7921. [Link]

-

Gay, E. A., & Yakel, J. L. (2007). Conformational Changes in the Nicotinic Acetylcholine Receptor During Gating and Desensitization. Journal of General Physiology, 130(4), 339-349. [Link]

-

Autechem. (n.d.). Optimizing PET Tracer Synthesis with High-Purity 6-Fluoronicotinic Acid. [Link]

-

Autechem. (n.d.). Exploring 6-Fluoronicotinic Acid: Properties, Applications, and Suppliers. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. [Link]

-

Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. [Link]

-

ResearchGate. (n.d.). X-ray structure of 6. [Link]

-

ResearchGate. (n.d.). Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate crystal. [Link]

-

Theillet, F. X., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4913. [Link]

-

El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 114, 105105. [Link]

-

Steffen's Chemistry Pages. (n.d.). Amino Acids (NMR and more). [Link]

-

Krawczyk, S., & Gradowska, W. (2024). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. International Journal of Molecular Sciences, 25(9), 4811. [Link]

-

Al-Hourani, B. J., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1830. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 2-amino-2 0... [Link]

-

Funnell, N. P., et al. (2016). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 3(Pt 4), 245-253. [Link]

-

ResearchGate. (n.d.). X-Ray Crystal Data and Structure Refinement 1 2. [Link]

-

Rajkumar, B. J. M., et al. (2016). Crystal structure of 2-aminopyridinium 6-chloronicotinate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 74-77. [Link]

-

ResearchGate. (n.d.). Experimental and Computational Studies of Intermolecular Interactions Analysis of Cyanopyridine Derivative and its Application in Anti-inflammatory Activities. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 9. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of 2-aminopyridinium 6-chloronicotinate - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Investigation of 6-Amino-2-fluoronicotinic Acid: A Technical Guide

Abstract

6-Amino-2-fluoronicotinic acid, a substituted pyridine derivative, presents a scaffold of significant interest in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the interplay of the amino, fluoro, and carboxylic acid functional groups on the aromatic ring, warrant a detailed theoretical investigation to unlock its full potential. This in-depth technical guide provides a comprehensive framework for the theoretical and computational characterization of 6-Amino-2-fluoronicotinic acid. Leveraging established quantum chemical methodologies, particularly Density Functional Theory (DFT), this document outlines a systematic approach to elucidate the molecule's electronic structure, spectroscopic properties, reactivity, and potential intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to understand and utilize this promising molecule.

Introduction: The Rationale for a Theoretical Approach

In modern drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount for rational design and optimization.[1] Experimental characterization, while indispensable, can be augmented and guided by theoretical and computational studies. Quantum chemical calculations, such as DFT, provide a powerful lens to probe the molecular world at an atomic level of detail.[1] For a molecule like 6-Amino-2-fluoronicotinic acid, theoretical studies can predict its three-dimensional structure, electronic landscape, and reactivity, offering insights that can accelerate the drug development process. This guide will detail the application of these methods to provide a holistic understanding of this molecule.

Molecular Structure and Electronic Properties: A Quantum Chemical Perspective

The foundation of any theoretical study lies in the accurate determination of the molecule's geometry and the distribution of its electrons.

Geometric Optimization

The first step in a computational analysis is to determine the most stable three-dimensional conformation of 6-Amino-2-fluoronicotinic acid. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the arrangement with the lowest potential energy.

Experimental Protocol: Geometry Optimization using DFT

-

Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or TURBOMOLE.

-

Method and Basis Set Selection: Employ a DFT functional, such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[2] A Pople-style basis set, like 6-31G(d,p), is a suitable starting point for geometry optimization.

-

Input File Preparation: Construct an input file specifying the initial coordinates of the atoms in 6-Amino-2-fluoronicotinic acid, the chosen DFT method and basis set, and the keyword for geometry optimization (e.g., Opt).

-

Execution and Analysis: Run the calculation and analyze the output to confirm that the optimization has converged to a true energy minimum. This is typically verified by ensuring there are no imaginary frequencies in a subsequent vibrational frequency calculation.

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Table 1: Predicted Geometric Parameters for 6-Amino-2-fluoronicotinic Acid (Representative Data)

| Parameter | Predicted Value |

| C2-F Bond Length | 1.35 Å |

| C6-N Bond Length | 1.37 Å |

| C3-C7 (Carboxylic) Bond Length | 1.50 Å |

| N1-C2-C3 Bond Angle | 123° |

| C5-C6-N8 (Amino) Bond Angle | 121° |

| O-C-O (Carboxylic) Bond Angle | 125° |

Note: These are representative values and would be precisely determined by the DFT calculation.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks.[3][4][5] The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

Interpretation of the MEP for 6-Amino-2-fluoronicotinic Acid:

-

Negative Regions (Blue/Green): The areas around the nitrogen atom of the pyridine ring, the oxygen atoms of the carboxylic acid group, and the fluorine atom are expected to exhibit negative electrostatic potential due to the presence of lone pairs of electrons. These regions are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

-

Positive Regions (Red/Yellow): The hydrogen atoms of the amino group and the carboxylic acid group will show positive electrostatic potential, making them favorable sites for nucleophilic attack and hydrogen bond donation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory.[6][7][8] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate and accept electrons.

-

HOMO: The HOMO represents the ability to donate an electron. For 6-Amino-2-fluoronicotinic acid, the HOMO is likely to be localized on the amino group and the pyridine ring, indicating these are the primary sites for electrophilic attack.

-

LUMO: The LUMO represents the ability to accept an electron. The LUMO is expected to be distributed over the pyridine ring and the carboxylic acid group, suggesting these regions are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Spectroscopic Characterization: A Theoretical Prediction

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Vibrational Analysis (FT-IR and Raman)

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule.[9][10][11][12][13] By calculating the harmonic frequencies, one can assign the vibrational modes to specific bond stretches, bends, and torsions within the molecule.

Experimental Protocol: Vibrational Frequency Calculation

-

Prerequisite: A successfully optimized geometry is required.

-

Calculation Type: Perform a frequency calculation (Freq keyword in Gaussian) at the same level of theory (e.g., B3LYP/6-31G(d,p)) used for the geometry optimization.

-

Analysis: The output will provide the vibrational frequencies and their corresponding IR and Raman intensities. These can be visualized to animate the vibrational modes. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values.

Table 2: Predicted Vibrational Frequencies for 6-Amino-2-fluoronicotinic Acid (Representative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3400-3500 |

| O-H Stretch (Carboxylic) | 3000-3300 |

| C=O Stretch (Carboxylic) | 1700-1750 |

| C-F Stretch | 1200-1300 |

| Pyridine Ring Vibrations | 1400-1600 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict NMR chemical shifts.[14][15][16][17][18]

Experimental Protocol: NMR Chemical Shift Prediction

-

Method: Use the GIAO method within a quantum chemistry software package.

-

Input: The optimized geometry of the molecule is required.

-

Calculation: Perform a GIAO calculation at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)).

-

Referencing: The calculated isotropic shielding values are then referenced against the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts.

Reactivity and Interaction Studies: Predicting Behavior

Beyond its intrinsic properties, understanding how 6-Amino-2-fluoronicotinic acid interacts with other molecules is crucial for its application in drug development.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are fundamental to molecular recognition and binding.[19][20][21] NCI analysis provides a visual and quantitative way to identify and characterize these interactions. This is particularly important for understanding how 6-Amino-2-fluoronicotinic acid might bind to a biological target.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[22][23][24] In the context of drug development, docking is used to predict how a small molecule like 6-Amino-2-fluoronicotinic acid might bind to the active site of a target protein.

Experimental Protocol: Molecular Docking

-

Software: Use molecular docking software such as AutoDock, Glide, or HADDOCK.[25]

-

Preparation of Receptor and Ligand:

-

Receptor (Protein): Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand (6-Amino-2-fluoronicotinic Acid): Generate a 3D structure of the ligand and optimize its geometry.

-

-

Grid Generation: Define the binding site on the receptor by creating a grid box that encompasses the active site.

-

Docking Simulation: Run the docking algorithm, which will sample different conformations and orientations of the ligand within the binding site.

-

Scoring and Analysis: The docking program will score the different poses based on their predicted binding affinity. Analyze the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of 6-Amino-2-fluoronicotinic acid. By employing a suite of computational chemistry techniques, from geometry optimization and electronic structure analysis to the prediction of spectroscopic properties and intermolecular interactions, researchers can gain a profound understanding of this molecule's potential. The insights derived from these theoretical studies can guide synthetic efforts, rationalize experimental observations, and ultimately accelerate the discovery and development of new therapeutic agents based on the 6-Amino-2-fluoronicotinic acid scaffold.

References

- Suresh, C., & Haritha, M. (2024).

- Bagno, A., & Saielli, G. (2019). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry.

- Lao, K. U., & Herbert, J. M. (2019). Understanding non-covalent interactions in larger molecular complexes from first principles. The Journal of Chemical Physics.

-

University of Oklahoma. (n.d.). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Retrieved from [Link]

- Suresh, C., & Haritha, M. (2024).

- Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.

- Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.

-

Journal of Ovonic Research. (n.d.). Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory. Retrieved from [Link]

-

PubMed. (n.d.). Guiding Medicinal Chemistry with Fragment Molecular Orbital (FMO) Method. Retrieved from [Link]

-

Q-Chem. (n.d.). 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Retrieved from [Link]

- Lao, K. U., & Herbert, J. M. (2019). Understanding non-covalent interactions in larger molecular complexes from first principles. The Journal of Chemical Physics.

-

ResearchGate. (n.d.). Frontier Molecular Orbital Theory in Organic Reactivity and Design. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

- Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.

-

Journal of Ovonic Research. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]

- Espinosa-Leal, L., et al. (2021). Noncovalent Interactions in Organometallic Chemistry: From Cohesion to Reactivity, a New Chapter. Accounts of Chemical Research.

-

ResearchGate. (n.d.). Molecular electrostatic potential surface of drug and its derivatives in DFT method. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. Retrieved from [Link]

- Clark, T., et al. (2016). How deeply should we analyze non-covalent interactions?. PubMed Central.

-

eScholarship. (n.d.). Noncovalent Interactions: Evaluation of Computational Methods and Characterization of Molecular Binding. Retrieved from [Link]

-

Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

- Bioinformatics. (2020, July 7).

-

ResearchGate. (n.d.). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational, structural and electronic properties of 6-methyl nicotinic acid by density functional theory. Retrieved from [Link]

- Roy, K., et al. (2022). Ten quick tips to perform meaningful and reproducible molecular docking calculations.

- Wang, Y., et al. (2012). A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. Chemistry – An Asian Journal.

- Chemistry World. (2026, January 13). AI tool dramatically reduces computing power needed to find protein-binding molecules.

-

ResearchGate. (n.d.). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. Retrieved from [Link]

- ChemHelp ASAP. (2020, April 18). frontier molecular orbital analysis [Video]. YouTube.

- ACS Publications. (2024). Structural Design, H-Bonding Interactions, Vibrational Properties, Periodic-DFT Calculations, and Antibacterial Activity of a Nicotinamide Cocrystal Using Tetradecanoic Acid as a Coformer.

- Bragitoff. (2019, May 13).

- A'yun, A. Q. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.

- chemmunicate !. (2022, September 19). Gauss View | DFT calculation | Introductory Video 1 | Tutorial [Video]. YouTube.

-

ResearchGate. (n.d.). An experimental and theoretical study of vibrational spectra of picolinamide, nicotinamide, and isonicotinamide. Retrieved from [Link]

- Karlsruhe Institute of Technology. (2012, November 16). ABC of DFT: Hands-on session 2 Molecules: structure optimization, visualization of orbitals, charge & spin densities.

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Bragitoff. (2023, May 28). How to run a Molecular DFT calculation using RIPER module of TURBOMOLE? [TUTORIAL] [Video]. YouTube.

-

arXiv. (n.d.). Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine–Li+ Complex. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. jocpr.com [jocpr.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Systematic investigation of DFT-GIAO <sup>15</sup>N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to s… [ouci.dntb.gov.ua]

- 16. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]

- 19. pubs.aip.org [pubs.aip.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]

An In-depth Technical Guide to the Solubility and Stability of 6-Amino-2-fluoronicotinic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of 6-Amino-2-fluoronicotinic acid, focusing on its solubility and stability. For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is fundamental to ensuring the efficacy, safety, and shelf-life of any potential therapeutic agent. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols for in-house validation.

Introduction to 6-Amino-2-fluoronicotinic Acid: A Molecule of Interest

6-Amino-2-fluoronicotinic acid (CAS No. 1393584-80-9) is a substituted pyridine carboxylic acid.[1][2] Its structure, featuring an amino group, a carboxylic acid, and a fluorine atom, makes it a valuable building block in medicinal chemistry. The fluorine substitution can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the amino and carboxylic acid groups offer sites for further chemical modification and potential salt formation. A clear understanding of its solubility and stability is paramount for its application in drug discovery and development, impacting everything from formulation to bioavailability and storage.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 6-Amino-2-fluoronicotinic acid and the closely related 6-fluoronicotinic acid is presented in Table 1. The data for the parent compound, 6-fluoronicotinic acid, suggests it is a white crystalline solid with a melting point in the range of 144-148°C and is generally soluble in water and common organic solvents.[3] The addition of an amino group in 6-Amino-2-fluoronicotinic acid is expected to influence its polarity and basicity, which will, in turn, affect its solubility profile.

| Property | 6-Amino-2-fluoronicotinic acid | 6-Fluoronicotinic acid (for comparison) | Source |

| Molecular Formula | C₆H₅FN₂O₂ | C₆H₄FNO₂ | [2] |

| Molecular Weight | 156.12 g/mol | 141.10 g/mol | [2] |

| CAS Number | 1393584-80-9 | 403-45-2 | [1][4] |

| Appearance | Not specified | White to off-white crystal powder | [5] |

| Melting Point | Not specified | 144-148°C | [3] |

| pKa (Predicted) | Acidic and Basic pKa values are predicted due to the carboxylic acid and amino groups. | 3.41±0.10 (Predicted) | [3] |

| LogP (Predicted) | Not specified | 0.38 | [3] |

Solubility Profile: A Critical Parameter for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests that the solubility of 6-Amino-2-fluoronicotinic acid will be highly dependent on the pH of the medium.

Expected pH-Dependent Solubility

The molecule will exist in different ionic forms depending on the pH:

-

Low pH (acidic): The amino group will be protonated (-NH₃⁺), and the carboxylic acid will be in its neutral form (-COOH). The molecule will carry a net positive charge, likely leading to good solubility in aqueous acidic solutions.

-

Isoelectric Point (pI): At a specific pH, the molecule will exist as a zwitterion (-NH₃⁺ and -COO⁻), where the net charge is zero. Solubility is typically at its minimum at the isoelectric point.[6]

-

High pH (basic): The carboxylic acid will be deprotonated (-COO⁻), and the amino group will be in its neutral form (-NH₂). The molecule will carry a net negative charge, likely leading to good solubility in aqueous basic solutions.

Solubility in Organic Solvents

For a molecule with both polar and non-polar characteristics, its solubility in organic solvents will vary. It is expected to have some solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF. The general solubility of the related 6-fluoronicotinic acid in common organic solvents supports this expectation.[3]

Experimental Protocol for Solubility Determination

To quantitatively assess the solubility, a standardized experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 6-Amino-2-fluoronicotinic acid in various media.

Objective: To determine the equilibrium solubility of 6-Amino-2-fluoronicotinic acid in various aqueous buffers and organic solvents.

Materials:

-

6-Amino-2-fluoronicotinic acid

-

Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4)

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Organic solvents: Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO), Dichloromethane (DCM)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Calibrated pH meter

Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of 6-Amino-2-fluoronicotinic acid to vials containing a known volume of each solvent or buffer. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant. For accurate results, filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a stock solution of 6-Amino-2-fluoronicotinic acid of known concentration in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by diluting the stock solution.

-

Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by a validated HPLC-UV method. A reversed-phase C18 column with a mobile phase of buffered aqueous solution and an organic modifier (e.g., acetonitrile) is a common starting point.[1]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 6-Amino-2-fluoronicotinic acid in the diluted sample from the calibration curve and calculate the original solubility in mg/mL or µg/mL.

-

Stability Profile and Degradation Pathways

Understanding the stability of 6-Amino-2-fluoronicotinic acid under various stress conditions is essential for determining appropriate storage, handling, and formulation strategies. Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and pathways.[7][8]

Potential Degradation Pathways

Based on the structure of 6-Amino-2-fluoronicotinic acid, several degradation pathways can be hypothesized:

-

Hydrolysis: The amide-like linkage of the amino group to the pyridine ring could be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally less likely than degradation of other functional groups.

-

Oxidation: The electron-rich aromatic ring and the amino group are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opening products.[9][10]

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions. Similar amino-substituted aromatic compounds have shown susceptibility to photodegradation.[11]

-

Thermal Degradation: High temperatures can lead to decarboxylation or other decomposition reactions.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigate the stability of 6-Amino-2-fluoronicotinic acid under various stress conditions as recommended by ICH guidelines.[12][13]

Objective: To identify the likely degradation products and pathways of 6-Amino-2-fluoronicotinic acid under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

-

6-Amino-2-fluoronicotinic acid solution (e.g., 1 mg/mL in a suitable solvent)

-

Hydrochloric acid (0.1 N and 1 N)

-

Sodium hydroxide (0.1 N and 1 N)

-

Hydrogen peroxide (3% and 30%)

-

Temperature-controlled oven

-

Photostability chamber (with UV and visible light sources)

-

HPLC-UV system (for purity analysis)

-

LC-MS system (for identification of degradation products)

Workflow Diagram:

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Procedure:

-

Sample Preparation: Prepare a stock solution of 6-Amino-2-fluoronicotinic acid (e.g., 1 mg/mL) in a solvent that ensures complete dissolution (e.g., 50:50 methanol:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N and 1 N HCl. Store samples at room temperature and an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 N and 1 N NaOH. Store samples at room temperature and an elevated temperature.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Store at room temperature.

-

Thermal Degradation: Store the stock solution and solid material at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control should be run in parallel.

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 6, 24, and 48 hours). Neutralize the acid and base samples before analysis.

-

Analysis:

-

Analyze all samples using a stability-indicating HPLC-UV method. This method must be able to resolve the parent peak from all degradation product peaks.

-

Calculate the percentage degradation of 6-Amino-2-fluoronicotinic acid at each time point.

-

For samples showing significant degradation, perform analysis by LC-MS to obtain the mass of the degradation products. This information is crucial for proposing their structures.

-

-

Data Interpretation:

-

Evaluate the mass balance to ensure that all major degradation products are accounted for.

-

Based on the mass of the degradation products and knowledge of common chemical reactions, propose the degradation pathways.

-

Summary and Recommendations

Key Recommendations for Researchers:

-

Prioritize Experimental Verification: The information provided herein is based on chemical principles and data from analogous structures. It is imperative to perform the detailed experimental protocols to obtain quantitative data specific to 6-Amino-2-fluoronicotinic acid.

-

Develop a Stability-Indicating Method: A validated, stability-indicating analytical method is the cornerstone of accurate stability assessment. Significant effort should be invested in developing and validating such a method early in the research process.

-

Consider Salt Forms: Given the presence of acidic and basic centers, exploring different salt forms of 6-Amino-2-fluoronicotinic acid could be a viable strategy to enhance its solubility and stability.

By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive data package for 6-Amino-2-fluoronicotinic acid, enabling informed decisions in the drug development pipeline.

References

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-2-fluoronicotinic acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). 6-fluoronicotinic acid. Retrieved from [Link]

-

Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

RSC Publishing. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

-

PubMed. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoronicotinic acid. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of 6-Fluoronicotinic acid. Retrieved from [Link]

-

PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

-

PubMed. (2021). Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation. Retrieved from [Link]

Sources

- 1. 6-Amino-2-fluoronicotinic acid - [nashpharmatech.com]

- 2. 6-Amino-2-fluoronicotinic acid | C6H5FN2O2 | CID 20501993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. capotchem.com [capotchem.com]

- 6. 6-Fluoronicotinic acid | 403-45-2 [chemicalbook.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. biopharmaspec.com [biopharmaspec.com]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmtech.com [pharmtech.com]

- 13. biomedres.us [biomedres.us]

Introduction: A Trifunctional Scaffold for Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Reactivity of 6-Amino-2-fluoronicotinic acid